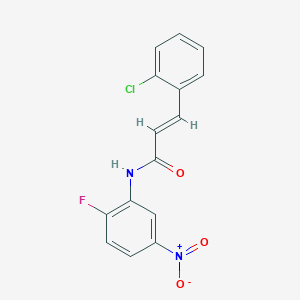

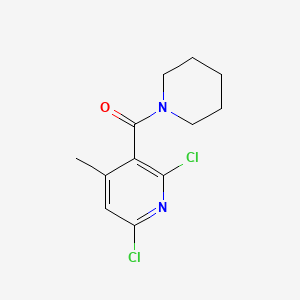

![molecular formula C10H14N4O2S2 B5730668 N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)

N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to the compound , involves carbodiimide condensation catalysis, a method that has proven to be convenient and efficient. This process utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole as catalysis agents, producing compounds that are later identified through IR, 1H NMR, and elemental analyses. An example within this context includes the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which showcases the method's applicability to complex thiadiazole structures (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole compounds is often elucidated using single-crystal X-ray diffraction, alongside IR and NMR spectroscopy. This comprehensive approach ensures a deep understanding of the compound's structure, as seen in studies where the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine was confirmed through such methods (Yu et al., 2014).

Chemical Reactions and Properties

Thiadiazole compounds participate in various chemical reactions that highlight their reactivity and functional utility. For instance, they can undergo reactions to form derivatives with enhanced biological activities, such as antifungal and insecticidal properties, as seen in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent (Zhou Bing-se, 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility and crystalline structure, are pivotal for their application in medicinal chemistry. Studies like those on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs reveal the importance of solubility in drug design, showing how modifications can retain potency while improving water solubility (Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the compound's potential as a pharmacological agent. For example, the synthesis and evaluation of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives for antimycobacterial activity indicate the chemical versatility and potential therapeutic value of thiadiazole derivatives (Mamolo et al., 2001).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been shown to exhibit good binding affinity towards certain proteins by inhibiting enzymes like carbonic anhydrase .

Mode of Action

Based on the structural similarity to other 1,3,4-thiadiazole derivatives, it can be inferred that it might interact with its targets, leading to inhibition of certain enzymes, which could result in therapeutic effects .

Biochemical Pathways

Based on the potential inhibition of enzymes like carbonic anhydrase, it can be inferred that it might affect related biochemical pathways .

Result of Action

Based on the potential inhibition of certain enzymes, it can be inferred that it might have a significant impact at the molecular and cellular levels .

properties

IUPAC Name |

N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2S2/c1-7(15)11-9-12-13-10(18-9)17-6-8(16)14-4-2-3-5-14/h2-6H2,1H3,(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCZZILHZCFCMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)

![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)

![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)

![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)

![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)